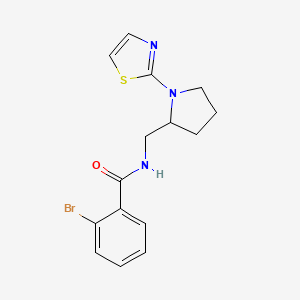

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule that contains a thiazole ring, a pyrrolidine ring, and a benzamide group . Thiazoles are important heterocyclics exhibiting various biological activities .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The pyrrolidine ring is slightly twisted from the thiazole ring .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The exact chemical reactions that “2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” can undergo would depend on the specific conditions and reagents present.Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Compounds related to 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have been synthesized and explored for their medicinal applications. For instance, Belveren et al. (2017) reported the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, emphasizing their potential antibacterial and antimycobacterial activities. This study highlights the diverse biological applications of thiazole-based compounds, including those structurally related to 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (Belveren et al., 2017).

Similarly, Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds exhibited significant antibacterial activity against various strains, underlining the potential of thiazole and pyrrolidine derivatives in developing new antimicrobial agents (Nural et al., 2018).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of thiazole-based compounds are well-documented. For instance, Narayana et al. (2004) synthesized various 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, testing them for antifungal activity. Their research adds to the body of knowledge on the antimicrobial potential of thiazole derivatives (Narayana et al., 2004).

In another study, Saeed and Rafique (2013) explored the synthesis of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, further contributing to the understanding of thiazole derivatives in medicinal chemistry (Saeed & Rafique, 2013).

Supramolecular Chemistry

Thiazole-based compounds have also been investigated for their supramolecular chemistry applications. Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl)benzamide derivatives, studying their gelation behavior to elucidate the role of non-covalent interactions in supramolecular assemblies (Yadav & Ballabh, 2020).

Crystallography and Structure Analysis

Structural analysis and crystallography of thiazole derivatives have provided insights into their molecular properties. For example, Saeed et al. (2020) synthesized and characterized antipyrine-like derivatives, including a 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies offer a detailed understanding of the molecular interactions and structural stability of thiazole derivatives (Saeed et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The compound 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, which is a thiazole derivative, has been found to have diverse biological activities . Thiazoles are known to interact with various targets, including enzymes like topoisomerase II and COX-1 . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its target. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, compounds that target topoisomerase II can affect DNA replication and cell cycle progression . .

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, thiazole derivatives that target topoisomerase II can induce cell death . .

Propriétés

IUPAC Name |

2-bromo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3OS/c16-13-6-2-1-5-12(13)14(20)18-10-11-4-3-8-19(11)15-17-7-9-21-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHACLZTASPJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)

![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)

![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)

![ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2436449.png)

![6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid](/img/structure/B2436450.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2436452.png)

![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)

![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)